Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl-

Physicochemical Properties Lipophilicity Molecular Weight

Researchers often struggle to locate chlorinated intermediates with defined substitution patterns for SAR development. This compound (C15H15Cl, MW 230.73) offers a distinct meta-methyl aryl ring and a chiral benzylic chloride center. Key advantages: - Enables enantiomerically enriched product synthesis under stereocontrolled conditions - XLogP3-AA value of 4.7 for predictable partitioning - Direct precursor for N1-substituted pyrazolo[3,4-d]pyrimidines Ready for immediate procurement.

Molecular Formula C15H15Cl
Molecular Weight 230.73 g/mol
CAS No. 84852-65-3
Cat. No. B12121830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-(2-chloro-2-phenylethyl)-3-methyl-
CAS84852-65-3
Molecular FormulaC15H15Cl
Molecular Weight230.73 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C2=CC=CC=C2)Cl
InChIInChI=1S/C15H15Cl/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10,15H,11H2,1H3
InChIKeyBMMNHWJIQNNTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Chemoinformatic Profile for Research and Industrial Procurement


Benzene, 1-(2-chloro-2-phenylethyl)-3-methyl- (CAS 84852-65-3) is a chlorinated aromatic compound with the formula C15H15Cl and a molecular weight of 230.73 g/mol [1]. It is listed as a synthetic intermediate in organic chemistry, featuring a chiral benzylic chloride center and a meta-methyl substituent, which distinguish it from unsubstituted and para-methyl analogues. Its computed XLogP3-AA value of 4.7 indicates moderate lipophilicity, relevant to partitioning behavior in both synthetic and biological systems [1].

Chiral benzylic chloride for stereochemical control studies
Meta-methyl substitution differentiates regioselectivity profile
Reported moderate lipophilicity supports partitioning-based selection

Why Close Analogs Cannot Be Used Interchangeably in Precision Synthesis


The meta-methyl substitution pattern on the target compound alters both steric and electronic properties relative to para-methyl, ortho-methyl, and unsubstituted analogues. Even small changes in substitution can shift regioselectivity in subsequent electrophilic aromatic substitution steps, affect the stability of the benzylic carbocation intermediate during nucleophilic displacement, and modify lipophilicity-dependent partitioning. These differences, while often subtle, can lead to divergent outcomes in multi-step synthetic sequences and in structure-activity relationships (SAR) for medicinal chemistry applications [1]. However, direct head-to-head quantitative comparisons remain sparse in the open literature.

! Meta substitution may shift electrophilic regioselectivity relative to para or unsubstituted analogs.
! Benzylic carbocation stability may differ, altering nucleophilic displacement outcomes.
! Lipophilicity-dependent partitioning may vary, impacting SAR interpretation.
Head-to-head quantitative comparison data are limited; verify in specific synthetic context.

Quantitative Differentiation Evidence vs. Closest Analogs


Increased Molecular Weight and Lipophilicity vs. Unsubstituted Analogue

The presence of the meta-methyl group increases the molecular weight by 14.02 g/mol (from 216.71 to 230.73 g/mol) and the computed XLogP3-AA from 4.2 to 4.7 compared to the unsubstituted analogue (2-chloro-2-phenylethyl)benzene [1][2]. This shifts the compound into a higher lipophilicity range, which can influence solubility, membrane permeability, and retention time in reversed-phase chromatography.

Physicochemical Shift
Cross-study comparable
ΔMW +14.02 g/mol, ΔXLogP3-AA +0.5
Higher lipophilicity may alter chromatographic retention and permeability context.
Computed properties; experimental verification recommended.
Physicochemical Properties Lipophilicity Molecular Weight

Meta-Methyl vs. Para-Methyl Substitution Effects on Electrophilic Reactivity

The meta-methyl group directs electrophilic aromatic substitution differently than the para-methyl isomer. Although no direct reactivity comparison for this specific scaffold is published, general structure-reactivity data for toluene derivatives show that meta-substitution leads to a distinct electronic environment: the Hammett σmeta constant for methyl is -0.07, while σpara is -0.17, indicating a weaker electron-donating effect at the meta position [1]. This can influence the rate and regioselectivity of further functionalization.

Electron-Donating Difference
Class-level inference
Δσ = −0.10 (meta vs para)
Meta isomer is less activated; may influence reaction rates and selectivity.
Hammett constants; scaffold-specific reactivity data absent.
Regioselectivity Electrophilic Aromatic Substitution Positional Isomer

Utility as a Chiral Building Block vs. Non-Chiral Analogues

The target compound contains a chiral benzylic carbon center, making it a valuable scaffold for introducing stereochemical diversity. Non-chiral analogues such as 1-(2-chloroethyl)-3-methylbenzene (CAS 39199-36-5) lack this chiral center. While direct comparative yield or enantioselectivity data are not available in the open literature, the presence of the chiral center allows for kinetic resolution or diastereoselective transformations that cannot be performed with non-chiral analogues [1].

Chiral Center Availability
Supporting evidence
Chiral center present vs absent in non-chiral analog
Enables stereochemical diversification in synthesis.
No enantioselectivity data available for this scaffold.
Chiral Building Block Benzylic Chloride Asymmetric Synthesis

Recommended Procurement Scenarios Based on Differential Evidence


Medicinal Chemistry SAR Exploration of Kinase or Receptor Ligands

In the synthesis of 1-(2-chloro-2-phenylethyl)-substituted pyrazolo[3,4-d]pyrimidines, the target compound serves as a direct precursor to introduce the N1 substituent. The meta-methyl group may confer altered pharmacokinetic properties compared to the unsubstituted or para-substituted series, warranting procurement when exploring subtle SAR around the aryl ring [1].

Asymmetric Synthesis and Chiral Method Development

The presence of a chiral benzylic chloride makes this compound a suitable substrate for nucleophilic substitution reactions under stereocontrolled conditions. Compared to non-chiral 1-(2-chloroethyl)-3-methylbenzene, it enables the generation of enantiomerically enriched products, supporting the development of asymmetric methodologies [2].

Precision Polymerization and Advanced Material Science

The differential Hammett sigma value of the meta-methyl group may influence Friedel-Crafts polycondensation pathways, potentially affording materials with distinct crosslinking densities or thermal properties. This is a speculative but plausible scenario based on class-level inference, suitable for exploratory material research [3].

Application
Selection Property
Validation Focus
SAR exploration of aryl-substituted ligands
Meta-methyl substitution pattern
Regioselectivity and lipophilicity-related property review
Asymmetric method development
Chiral benzylic chloride center
Enantiomeric outcome and method compatibility
Exploratory precision polymer synthesis
Meta-methyl electronic effect
Crosslinking and thermal property screening
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